molecular formula C19H14Cl2N2O2 B2770631 N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941884-68-0

N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2770631
CAS No.: 941884-68-0
M. Wt: 373.23
InChI Key: DOYGUNCJURIAOY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with significant interest in various scientific

Scientific Research Applications

Structural Analysis and Physicochemical Properties

A foundational aspect of research into compounds like N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide involves examining their crystal structures and physicochemical characteristics. Studies have focused on the crystal structures of related anticonvulsant enaminones, revealing insights into their conformation, hydrogen bonding, and interaction networks, which are crucial for understanding the drug-receptor interactions and physicochemical stability (Kubicki, Bassyouni, & Codding, 2000). Additionally, research on aromatic polyamides with similar structures highlights their thermal stability and solubility, properties essential for drug formulation and delivery systems (Choi & Jung, 2004).

Biological Activity and Therapeutic Potential

Investigations into compounds structurally related to N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide have shown promising biological activities. For example, studies on Schiff’s bases and 2-azetidinones derived from similar compounds have demonstrated potential antidepressant and nootropic effects, highlighting the therapeutic applications of these chemical structures in treating neurological disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such research underscores the potential of N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide and related compounds in developing new treatments for psychiatric and neurological conditions.

Interaction with Biological Targets

A deeper understanding of how compounds like N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide interact with biological targets is critical for drug development. Research exploring the molecular interaction landscapes of similar N-(chlorophenyl)pyridinecarboxamides provides insights into their electronic properties and interaction potentials, which are vital for optimizing drug-receptor affinity and specificity (Gallagher et al., 2022).

Synthesis and Chemical Modification

The synthesis and chemical modification of compounds structurally related to N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide are areas of active research. Studies focusing on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents demonstrate the versatility and potential of these compounds in generating novel therapeutic agents with enhanced antimicrobial activities (Akbari et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, especially if they’re new or not well-studied .

Future Directions

The future directions for research on this compound could involve further studying its synthesis, properties, and potential applications. It could also involve studying its interactions with other compounds or its behavior under different conditions .

Properties

IUPAC Name

N-(2-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-6-2-1-5-13(15)11-23-12-14(9-10-18(23)24)19(25)22-17-8-4-3-7-16(17)21/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYGUNCJURIAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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